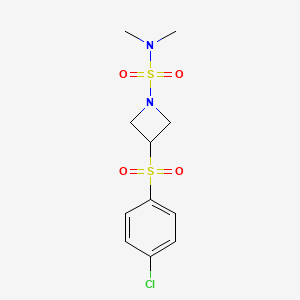
3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a useful research compound. Its molecular formula is C11H15ClN2O4S2 and its molecular weight is 338.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics .
Mode of Action
It’s plausible that it may interact with its targets in a way that inhibits their function, similar to other sulfonyl compounds .
Biochemical Pathways
Based on the potential interaction with beta-lactamase, it could be involved in the antibiotic resistance pathway .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Based on its potential interaction with beta-lactamase, it could potentially inhibit the function of this enzyme, thereby affecting the bacteria’s resistance to certain antibiotics .
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its stability and efficacy .
Biologische Aktivität
3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄ClN₃O₄S₂
- Molecular Weight : 335.83 g/mol
Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of enzymes involved in folate synthesis. This mechanism is particularly significant in microbial and cancer cell proliferation.
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the compound's inhibitory action on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are often overexpressed in tumors. The inhibition of these enzymes can lead to reduced tumor growth and metastasis by altering the tumor microenvironment's pH and reducing acidification processes .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance, it has been shown to reduce cell viability in human osteosarcoma (MG-63) and breast cancer (MDA-MB-231) cells under hypoxic conditions .
Antibacterial Activity
The compound also exhibits antibacterial properties. In vitro studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other bacterial strains. These findings suggest potential applications in treating bacterial infections .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on MG-63 cells. The results indicated a concentration-dependent decrease in cell viability, outperforming established treatments like acetazolamide (AZM). The compound's ability to reverse acidification in the tumor microenvironment was particularly noteworthy, highlighting its potential as a therapeutic agent for hypoxic tumors .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of the compound against various strains. The synthesized sulfonamide derivatives were tested, revealing that compounds with the 4-chlorophenyl sulfonyl group displayed enhanced antibacterial activity compared to other derivatives. This study supports further exploration into the use of these compounds as antimicrobial agents .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUDVSRTWPVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














